molecular formula C9H18Cl6Si2 B14250993 Silane, 1,9-nonanediylbis[trichloro- CAS No. 211987-65-4

Silane, 1,9-nonanediylbis[trichloro-

Cat. No.: B14250993
CAS No.: 211987-65-4
M. Wt: 395.1 g/mol
InChI Key: ZLPHJEHKWSCDAH-UHFFFAOYSA-N
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Description

Silane, 1,9-nonanediylbis[trichloro-]: is a chemical compound with the molecular formula C9H18Cl6Si2 . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen atoms or organic groups. This particular compound is characterized by its two trichlorosilane groups attached to a nonane backbone. Silanes are widely used in various industrial applications due to their ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,9-nonanediylbis[trichloro-] typically involves the reaction of nonane with trichlorosilane under controlled conditions. The process can be summarized as follows:

    Direct Chlorination: Nonane is reacted with trichlorosilane in the presence of a catalyst, usually at elevated temperatures.

    Hydrolysis: The resulting product is then hydrolyzed to remove any unreacted trichlorosilane and other by-products.

Industrial Production Methods: In an industrial setting, the production of Silane, 1,9-nonanediylbis[trichloro-] involves large-scale chlorination reactors where nonane and trichlorosilane are continuously fed into the system. The reaction is carried out at high temperatures and pressures to ensure maximum yield. The product is then purified through distillation and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Silane, 1,9-nonanediylbis[trichloro-] undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichlorosilane groups can be replaced by nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation: Under certain conditions, the compound can be oxidized to form siloxanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are used under mild conditions.

    Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.

Major Products:

Scientific Research Applications

Silane, 1,9-nonanediylbis[trichloro-] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Silane, 1,9-nonanediylbis[trichloro-] involves the formation of strong covalent bonds with both organic and inorganic substrates. The trichlorosilane groups react with hydroxyl groups on surfaces, forming siloxane bonds. This results in enhanced adhesion and durability of the treated surfaces. The compound’s ability to form stable bonds with a variety of materials makes it valuable in numerous applications .

Comparison with Similar Compounds

  • Chlorotrimethylsilane
  • Dichlorodimethylsilane
  • Triethylsilane
  • Phenylsilane

Comparison: Silane, 1,9-nonanediylbis[trichloro-] is unique due to its long nonane backbone, which provides flexibility and enhances its ability to form strong bonds with various substrates. In contrast, other silanes like chlorotrimethylsilane and dichlorodimethylsilane have shorter chains and may not offer the same level of flexibility and bonding strength .

Properties

CAS No.

211987-65-4

Molecular Formula

C9H18Cl6Si2

Molecular Weight

395.1 g/mol

IUPAC Name

trichloro(9-trichlorosilylnonyl)silane

InChI

InChI=1S/C9H18Cl6Si2/c10-16(11,12)8-6-4-2-1-3-5-7-9-17(13,14)15/h1-9H2

InChI Key

ZLPHJEHKWSCDAH-UHFFFAOYSA-N

Canonical SMILES

C(CCCC[Si](Cl)(Cl)Cl)CCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

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